Cas no 1227574-95-9 (4-(chloromethyl)-3-(trifluoromethyl)pyridine)

4-(Chloromethyl)-3-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring both a reactive chloromethyl group and a trifluoromethyl substituent on a pyridine ring. The chloromethyl moiety allows for further functionalization through nucleophilic substitution, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl group enhances the compound's stability and influences its reactivity, enabling selective transformations. This compound is particularly useful in the development of bioactive molecules, where its structural features contribute to improved metabolic stability and binding affinity. Its well-defined reactivity profile and compatibility with various synthetic conditions make it a preferred choice for researchers in medicinal and organic chemistry.
4-(chloromethyl)-3-(trifluoromethyl)pyridine structure
1227574-95-9 structure
Product name:4-(chloromethyl)-3-(trifluoromethyl)pyridine
CAS No:1227574-95-9
MF:C7H5NF3Cl
Molecular Weight:195.5695
MDL:MFCD16608164
CID:1080042
PubChem ID:72212819

4-(chloromethyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-3-(trifluoromethyl)pyridine
    • 1227574-95-9
    • 4-chloromethyl-3-(trifluoromethyl)pyridine
    • AB70983
    • DEJPAWIQXGNIPJ-UHFFFAOYSA-N
    • EN300-1935264
    • SCHEMBL25688536
    • DTXSID101256744
    • MDL: MFCD16608164
    • インチ: InChI=1S/C7H5ClF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2
    • InChIKey: DEJPAWIQXGNIPJ-UHFFFAOYSA-N
    • SMILES: C1=CN=CC(=C1CCl)C(F)(F)F

計算された属性

  • 精确分子量: 195.0062613g/mol
  • 同位素质量: 195.0062613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 148
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • XLogP3: 2.1

4-(chloromethyl)-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1935264-0.25g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
0.25g
$774.0 2023-09-17
Enamine
EN300-1935264-0.05g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
0.05g
$707.0 2023-09-17
Enamine
EN300-1935264-0.1g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
0.1g
$741.0 2023-09-17
Enamine
EN300-1935264-0.5g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
0.5g
$809.0 2023-09-17
Enamine
EN300-1935264-5.0g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
5g
$3065.0 2023-05-26
Enamine
EN300-1935264-5g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
5g
$2443.0 2023-09-17
Enamine
EN300-1935264-2.5g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
2.5g
$1650.0 2023-09-17
Enamine
EN300-1935264-1.0g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
1g
$1057.0 2023-05-26
Enamine
EN300-1935264-10g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
10g
$3622.0 2023-09-17
Enamine
EN300-1935264-10.0g
4-(chloromethyl)-3-(trifluoromethyl)pyridine
1227574-95-9
10g
$4545.0 2023-05-26

4-(chloromethyl)-3-(trifluoromethyl)pyridine 関連文献

4-(chloromethyl)-3-(trifluoromethyl)pyridineに関する追加情報

Comprehensive Overview of 4-(Chloromethyl)-3-(Trifluoromethyl)Pyridine: Synthesis, Applications, and Research Trends

4-(Chloromethyl)-3-(trifluoromethyl)pyridine (CAS No. 1227574-95-9) is a structurally unique pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. The compound features a six-membered aromatic pyridine ring substituted with a chloromethyl group at the C-4 position and a trifluoromethyl group at the C-3 position. This dual substitution imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and materials science applications.

The integration of both halogen atoms (chloride and trifluoromethyl) into the pyridine framework provides a platform for diverse chemical transformations. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antiviral agents and kinase inhibitors. The presence of the trifluoromethyl group, known for its electron-withdrawing effect and metabolic stability, enhances the compound's pharmacokinetic profile when incorporated into pharmaceutical candidates.

In terms of synthetic methodology, modern approaches to prepare 4-(chloromethyl)-3-(trifluoromethyl)pyridine often involve transition-metal-catalyzed cross-coupling reactions. For instance, palladium-mediated chlorination strategies have been optimized to achieve high regioselectivity at the C-4 position while preserving the integrity of the trifluoromethyl substituent. These advancements align with green chemistry principles by minimizing byproduct formation and improving atom efficiency.

A notable application of this compound lies in its utility as a building block for fluorinated heterocycles, which are critical components in agrochemicals and pharmaceuticals. The trifluoromethylation reaction pathway enabled by this structure has been leveraged to develop compounds with enhanced lipophilicity and membrane permeability—key attributes for drug-like molecules targeting central nervous system disorders.

The biological activity of derivatives based on this scaffold has been extensively explored in preclinical studies. Research published in recent journals demonstrates that compounds derived from 4-(chloromethyl)-3-(trifluoromethyl)pyridine exhibit potent inhibition against protein kinases involved in cancer progression pathways such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase). These findings underscore its potential as a lead structure for targeted therapy development.

In materials science applications, the compound serves as a precursor for functionalized polymers where its fluorinated architecture contributes to thermal stability and chemical resistance properties. Ongoing research focuses on tailoring its reactivity through strategic functionalization at both the chloroalkyl and trifluoromethyl positions to expand its applicability in high-performance materials.

The structural flexibility of this molecule also facilitates its use in click chemistry protocols, enabling rapid access to complex molecular architectures via copper(I)-catalyzed azide-alkyne cycloadditions or strain-promoted reactions with norbornene derivatives. This compatibility with modern synthetic methodologies enhances its value across interdisciplinary research domains.

An emerging area of investigation involves computational modeling studies that predict reaction outcomes when using this compound as an electrophilic partner in nucleophilic substitution reactions. Quantum mechanical calculations have provided insights into how subtle changes in solvent polarity or temperature affect regioselectivity during functionalization processes involving the chloroalkyl group.

Clinical-stage compounds bearing similar structural motifs have demonstrated improved solubility profiles compared to their non-fluorinated analogs, addressing common challenges associated with drug delivery systems. Researchers are particularly interested in how these fluorinated moieties influence metabolic clearance rates through cytochrome P450 enzyme interactions.

Safety assessments conducted under GLP (Good Laboratory Practice) guidelines indicate that while handling requires standard laboratory precautions due to its reactive nature, there is no evidence suggesting inherent toxicity when properly contained within chemical synthesis workflows or pharmaceutical formulations.

The global demand for fluorinated heterocycles continues to drive innovation around compounds like 4-(chloromethyl)-3-(trifluoromethyl)pyridine. Academic-industry collaborations are actively exploring scalable synthesis routes that maintain high purity standards essential for pharmaceutical manufacturing processes governed by ICH (International Council for Harmonisation) guidelines.

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